2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H14FNO and its molecular weight is 147.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- A study on synthesis techniques and molecular structures has been conducted, revealing insights into the crystal and molecular structure of related compounds. This research contributes to the understanding of chemical properties and synthesis processes of fluorinated organic compounds (Percino et al., 2006).
- Electrooptic film fabrication using pyrrole-pyridine-based dibranched chromophore architecture highlights the impact of molecular architecture on thin-film microstructure and optical/electrooptic responses, showcasing the application of such compounds in material science (Facchetti et al., 2006).
Material Science and Polymer Chemistry
- Research on self-doping conductive properties of poly-3-(2-ethane carboxylate) pyrrole demonstrates the significance of geometric structures in conducting polymer materials, offering potential applications in electronics and material science (Wang et al., 1995).
- The synthesis of cadmium(II) Schiff base complexes aimed at corrosion inhibition on mild steel introduces applications of pyrrolidin-based compounds in corrosion protection, bridging the gap between coordination chemistry and materials engineering (Das et al., 2017).
Analytical Chemistry
- A pyrrolidine constrained bipyridyl-dansyl fluoroionophore serves as a selective chemosensor for Al(3+), exemplifying the utility of such compounds in the development of selective and sensitive analytical tools for metal ion detection (Maity & Govindaraju, 2010).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives have been used in the synthesis of various biologically active compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the stereogenicity of carbons in the pyrrolidine ring can influence the biological profile of drug candidates .
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-5-7-1-2-9(6-7)3-4-10/h7,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQGBTUFVBMCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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